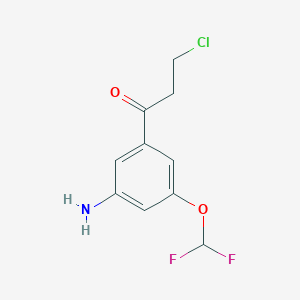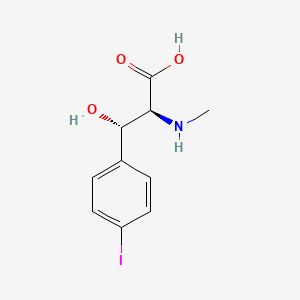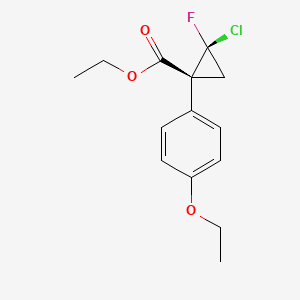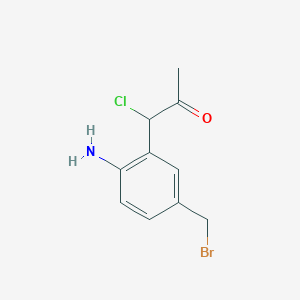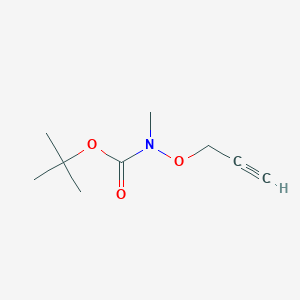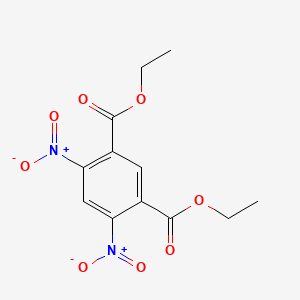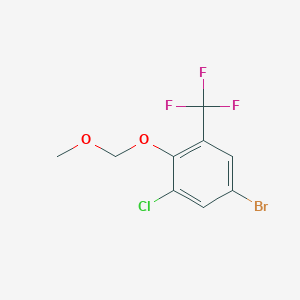
5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride is an organic compound with the molecular formula C9H7BrClF3O2 and a molecular weight of 319.51 g/mol . It is a derivative of benzotrifluoride, characterized by the presence of bromine, chlorine, and methoxymethoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride involves several stepsThe reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperature and pressure . Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form different functional groups or reduction to remove halogen atoms.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may serve as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxymethoxy groups allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride can be compared with other similar compounds, such as:
5-Bromo-3-chloro-2-[(2-methoxyethoxy)methoxy]benzaldehyde: This compound has a similar structure but contains an aldehyde group instead of a trifluoromethyl group.
3-Bromo-5-chloro-2-methylaniline: This compound has a similar halogen substitution pattern but contains an amine group instead of a methoxymethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H7BrClF3O2 |
|---|---|
Poids moléculaire |
319.50 g/mol |
Nom IUPAC |
5-bromo-1-chloro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7BrClF3O2/c1-15-4-16-8-6(9(12,13)14)2-5(10)3-7(8)11/h2-3H,4H2,1H3 |
Clé InChI |
XHFNMJRNMYMAKL-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=C(C=C1Cl)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)
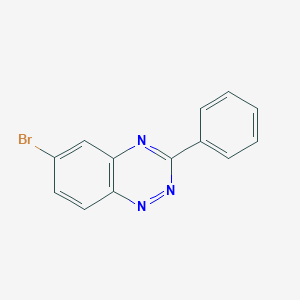
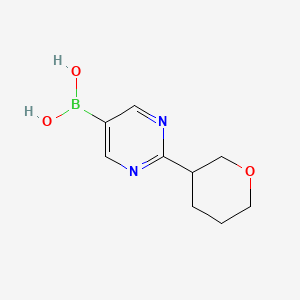
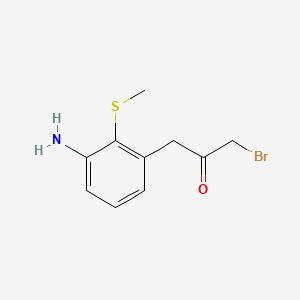
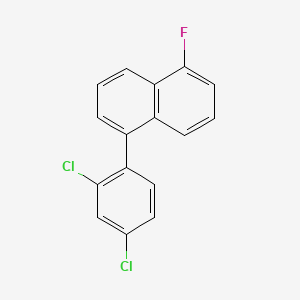
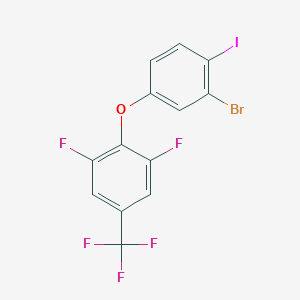
![4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14072810.png)
![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)
